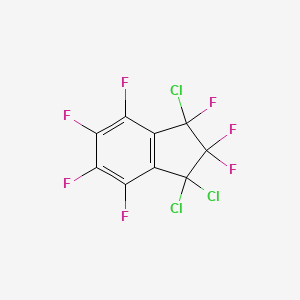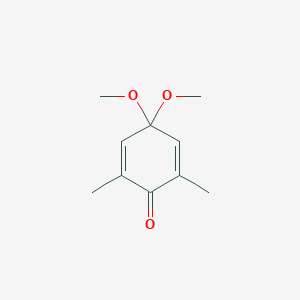
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexadienone, characterized by the presence of two methoxy groups and two methyl groups attached to the cyclohexadienone ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the methylation of 2,6-dimethylphenol followed by oxidation. The reaction typically proceeds as follows:
Methylation: 2,6-Dimethylphenol is treated with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy groups.
Oxidation: The resulting 4,4-dimethoxy-2,6-dimethylphenol is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding cyclohexadienol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexadienol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electron-rich aromatic system. The methoxy groups enhance the electron density on the aromatic ring, making it more reactive towards electrophiles.
類似化合物との比較
Similar Compounds
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the methoxy groups, resulting in different reactivity.
2,6-Dimethoxy-4-methylphenol: Contains a hydroxyl group instead of a carbonyl group.
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure but different substitution pattern.
Uniqueness
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one is unique due to the presence of both methoxy and methyl groups, which significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct electronic environment, making it a valuable compound for various chemical transformations and research studies.
特性
CAS番号 |
57197-12-3 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
4,4-dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-7-5-10(12-3,13-4)6-8(2)9(7)11/h5-6H,1-4H3 |
InChIキー |
XMZOVLRRJYLHCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=C(C1=O)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


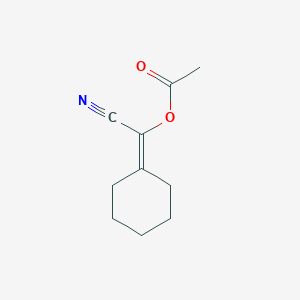


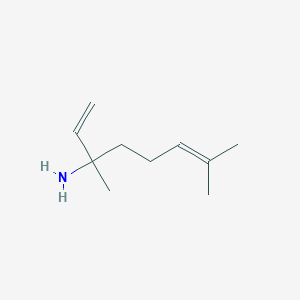
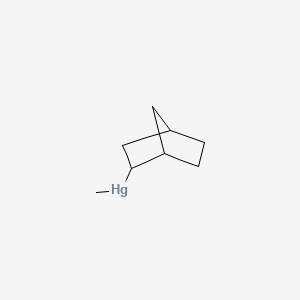
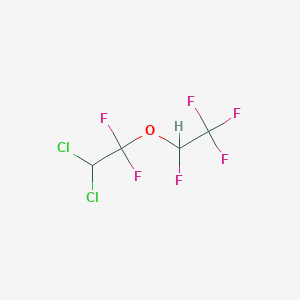
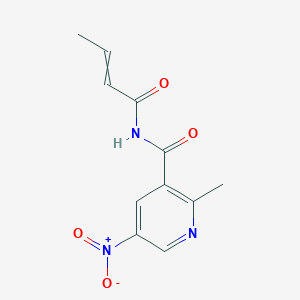
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
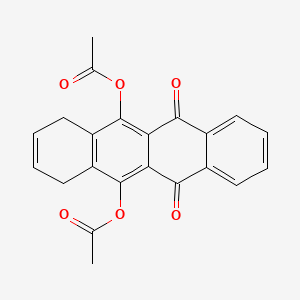
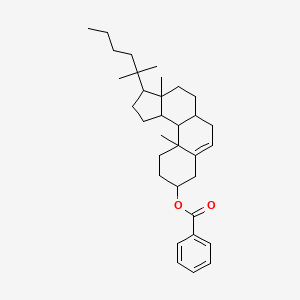
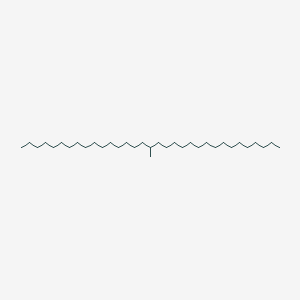
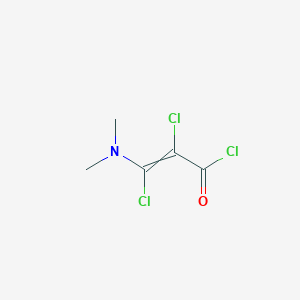
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
